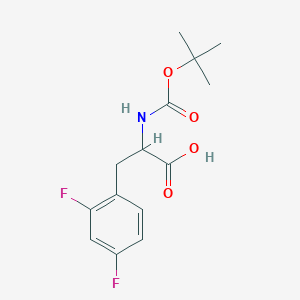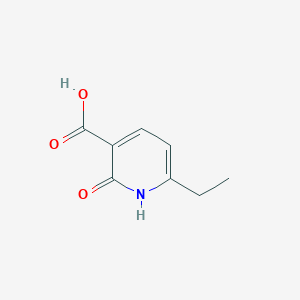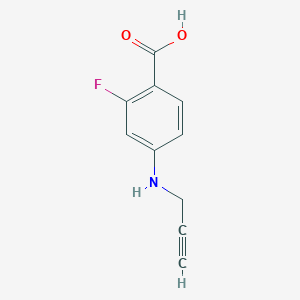![molecular formula C10H18O2 B063385 1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone CAS No. 162061-50-9](/img/structure/B63385.png)
1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone is a chemical compound that belongs to the family of cyclobutanones. It is an important intermediate for the synthesis of various pharmaceuticals and biologically active compounds.
Mechanism of Action
The mechanism of action of 1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone is not well understood. However, it is believed to interact with specific receptors in the body and modulate their activity. It has been shown to have potent antiviral and anticancer activity, which may be attributed to its ability to inhibit the replication of viral and cancer cells.
Biochemical and Physiological Effects:
1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to modulate the activity of certain receptors, such as the cannabinoid receptor, which is involved in the regulation of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research of 1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone. One potential direction is the development of novel drugs based on its structure and activity. Another direction is the investigation of its potential as a chiral ligand or catalyst. Furthermore, the elucidation of its mechanism of action and its interaction with specific receptors may lead to the development of more effective therapies for various diseases.
Synthesis Methods
The synthesis of 1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone can be achieved through several methods. One of the most commonly used methods is the reduction of 2-methylcyclobutanone with sodium borohydride in the presence of acetic acid. Another method involves the reaction of 2-methylcyclobutanone with ethyl magnesium bromide followed by hydrolysis. The yield of this compound can be improved by using a chiral auxiliary in the synthesis process.
Scientific Research Applications
1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone has been extensively studied for its potential applications in pharmaceuticals and biologically active compounds. It has been used as an intermediate for the synthesis of various drugs such as antiviral, anticancer, and anti-inflammatory agents. It has also been used as a building block for the synthesis of chiral ligands and catalysts.
properties
CAS RN |
162061-50-9 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-[(1R,3R)-3-(2-hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone |
InChI |
InChI=1S/C10H18O2/c1-7(12)9-6-8(4-5-11)10(9,2)3/h8-9,11H,4-6H2,1-3H3/t8-,9-/m0/s1 |
InChI Key |
APCHSCKWXSUOQE-IUCAKERBSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@@H](C1(C)C)CCO |
SMILES |
CC(=O)C1CC(C1(C)C)CCO |
Canonical SMILES |
CC(=O)C1CC(C1(C)C)CCO |
synonyms |
Ethanone, 1-[3-(2-hydroxyethyl)-2,2-dimethylcyclobutyl]-, (1R-cis)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




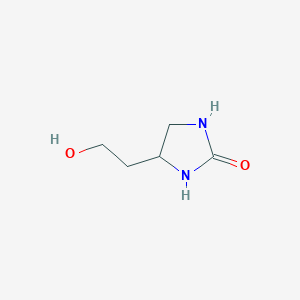
![(1R,3R)-Methyl 1-(benzo[D][1,3]dioxol-5-YL)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate hydrochloride](/img/structure/B63314.png)

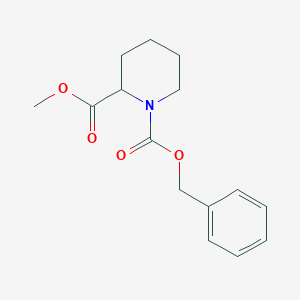
![3,6-Dioxabicyclo[3.1.0]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B63322.png)

